molecular formula C20H38O4 B13833561 Monooctadecyl oxalate

Monooctadecyl oxalate

Cat. No.: B13833561
M. Wt: 342.5 g/mol
InChI Key: XEVIUPKBMXSALX-UHFFFAOYSA-N
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Description

Monooctadecyl oxalate is an ester derivative of oxalic acid (HOOC-COOH) where one hydroxyl group is replaced by an octadecyl (C₁₈H₃₇) chain. Its structure consists of a long hydrophobic alkyl chain linked to the oxalate moiety, making it amphiphilic. This compound is primarily utilized in industrial applications such as surfactants, lubricants, and stabilizers due to its ability to interact with both polar and nonpolar substances.

Properties

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

2-octadecoxy-2-oxoacetic acid

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h2-18H2,1H3,(H,21,22)

InChI Key

XEVIUPKBMXSALX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Monooctadecyl oxalate can be synthesized through the esterification of oxalic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as employing aqueous NaOH solution with relatively non-toxic solvents like tetrahydrofuran (THF) or acetonitrile, has been reported to achieve high yields and purities .

Chemical Reactions Analysis

Types of Reactions: Monooctadecyl oxalate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid and octadecanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxalic acid and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Oxalic acid and octadecanol.

    Oxidation: Oxalic acid and other oxidation products.

    Substitution: Substituted oxalates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Monooctadecyl oxalate serves as an important building block in the synthesis of pharmaceutical compounds. Its utility arises from its ability to act as a linker in the formation of complex molecules. Recent studies have demonstrated that monoalkyl oxalates, including this compound, can facilitate the synthesis of various pharmaceutical agents through efficient synthetic pathways.

  • Synthesis Techniques : Traditional methods for synthesizing monoalkyl oxalates often involve toxic reagents and organic solvents, leading to low yields. However, recent advancements have introduced greener methodologies that utilize aqueous media, significantly enhancing yield and purity while minimizing environmental impact .
  • Case Study : In a study focusing on the synthesis of monoalkyl oxalates, researchers reported yields exceeding 95% using selective monohydrolysis reactions of symmetric diesters. This method not only increases efficiency but also highlights the potential for large-scale production .

Biochemical Research

This compound has been implicated in various biochemical studies, particularly concerning its effects on cellular metabolism and immune responses.

  • Oxalate's Role in Immunology : Research indicates that oxalate can disrupt monocyte and macrophage functions through oxidative stress mechanisms. Studies have shown that exposure to oxalate leads to mitochondrial dysfunction and impaired immune responses via interleukin-10 signaling pathways .
  • Clinical Implications : A case study involving acute kidney injury linked to excessive dietary oxalate intake highlights the clinical significance of understanding oxalate's metabolic effects. The patient's renal function deteriorated due to calcium oxalate crystal deposition, underscoring the need for further investigation into dietary oxalate's impact on health .

Materials Science Applications

In materials science, this compound is explored for its potential in developing new materials with unique properties.

  • Polymer Chemistry : this compound can be utilized as a modifier in polymer formulations. Its incorporation can enhance properties such as flexibility, thermal stability, and resistance to environmental degradation. Research into its application in cosmetic formulations has shown promising results in improving product stability and performance .

Data Tables

To provide a clearer understanding of the applications and findings related to this compound, the following data tables summarize key research insights:

Application AreaFindingsReferences
Pharmaceutical SynthesisEfficient synthesis methods yielding >95% with minimal environmental impact
Biochemical ResearchOxalate disrupts immune function through IL-10 signaling; potential therapeutic interventions
Clinical Case StudiesAcute kidney injury linked to dietary oxalate; emphasizes need for dietary management
Materials ScienceEnhancements in polymer formulations; improved stability and performance in cosmetic products

Comparison with Similar Compounds

Structural Analogues

Cadmium Oxalate (CdC₂O₄)
  • Structure : A metal oxalate salt composed of cadmium (Cd²⁺) and oxalate (C₂O₄²⁻) ions.
  • Properties :
    • High thermal stability due to ionic bonding.
    • Low solubility in water (0.0047 g/100 mL at 25°C) but reacts with acids.
    • EC Number: 212-408-8 .
  • Applications : Used in ceramics, catalysts, and as a precursor for cadmium-based materials.

Comparison :

  • Monooctadecyl oxalate, being an ester, has a covalent structure with a long alkyl chain, whereas cadmium oxalate is ionic.
  • The hydrophobic nature of this compound contrasts with the polar, hydrophilic nature of cadmium oxalate.
Monochloroacetic Acid (ClCH₂COOH)
  • Structure : A halogenated acetic acid with a chlorine substituent.
  • Properties: Melting point: 63°C; highly reactive due to the electron-withdrawing chlorine atom. Soluble in polar solvents like water and ethanol .
  • Applications : Intermediate in pesticide and pharmaceutical synthesis.

Comparison :

  • Monochloroacetic acid is a small, reactive molecule, while this compound is a large, less reactive ester.
  • Reactivity differences arise from functional groups: the ester group in this compound is less prone to nucleophilic attack compared to the carboxylic acid group in monochloroacetic acid.
Mono Potassium Ethylenediaminetetraacetate (KEDTA)
  • Structure : A potassium salt of EDTA, a hexadentate chelating agent.
  • Properties :
    • High solubility in water (>500 g/L at 20°C).
    • Strong metal-chelating capacity .
  • Applications : Used in detergents, food preservation, and medical treatments.

Comparison :

  • KEDTA’s chelation ability stems from multiple amine and carboxylate groups, whereas this compound lacks metal-binding sites.
  • This compound’s amphiphilicity makes it suitable for emulsification, unlike KEDTA, which is purely hydrophilic.

Physicochemical Properties Comparison

Property This compound (Inferred) Cadmium Oxalate Monochloroacetic Acid KEDTA
Molecular Weight ~400–450 g/mol 200.43 g/mol 94.49 g/mol 368.4 g/mol
Solubility Low in water, high in organics 0.0047 g/100 mL Miscible in water >500 g/L
Reactivity Hydrolysis under acidic conditions Reacts with acids Nucleophilic substitution Chelation
Primary Use Surfactants, lubricants Ceramics, catalysts Pharmaceuticals Detergents

Biological Activity

Monooctadecyl oxalate, a compound derived from oxalic acid and octadecanol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse sources and research findings.

Overview of this compound

This compound is a long-chain fatty acid ester that exhibits unique properties due to its structure. Its biological activity is primarily linked to its interaction with cellular processes, particularly in immune response and metabolic functions.

1. Impact on Cellular Bioenergetics

Research indicates that oxalate compounds can significantly alter cellular bioenergetics. A study demonstrated that exposure to sodium oxalate compromised macrophage metabolism, leading to decreased ATP levels and increased reactive oxygen species (ROS) production. These changes impair the anti-bacterial response of macrophages, highlighting the detrimental effects of oxalates on immune function .

2. Inflammatory Response Modulation

This compound appears to influence cytokine signaling pathways. Specifically, it has been shown to decrease the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10) while increasing pro-inflammatory cytokines such as IL-1β and IL-6. This shift can exacerbate inflammatory conditions and contribute to chronic diseases .

3. Oxidative Stress Induction

The compound induces oxidative stress in immune cells, leading to mitochondrial dysfunction. Studies have indicated that monocytes exposed to high levels of oxalate exhibit impaired autophagy and increased lysosomal dysfunction, which can further compromise cellular health and immune responses .

Case Studies

Several case studies provide insights into the clinical implications of oxalate exposure:

  • Oxalate Nephropathy Case : A 69-year-old man developed kidney failure attributed to chronic turmeric supplementation, resulting in elevated serum oxalate levels. This case underscores the potential risks associated with dietary sources of oxalates, including their impact on kidney function and overall health .
  • Chaga Mushroom-Induced Oxalate Nephropathy : A study reported a case of end-stage renal disease linked to long-term consumption of Chaga mushrooms, which contain high levels of oxalates. Kidney biopsy findings confirmed the presence of oxalate crystals, demonstrating the compound's nephrotoxic potential .

Table 1: Summary of Key Research Findings on this compound

StudyFocusKey Findings
Kumar et al., 2021Macrophage FunctionOxalates impair macrophage metabolism and increase bacterial burden .
PMC 10565874, 2023Monocyte DysfunctionOxalate exposure leads to oxidative stress and impaired immune response via IL-10 signaling .
Dietary Oxalate Loading StudyHuman MetabolismDietary oxalate loading alters monocyte metabolism and inflammatory signaling in healthy adults .

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